molecular formula C19H19N5O2 B2799395 2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034524-01-9

2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2799395
CAS No.: 2034524-01-9
M. Wt: 349.394
InChI Key: NMIRIFORQBCXPA-UHFFFAOYSA-N
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Description

2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide moiety linked to a pyridine-pyrrolidinone hybrid structure. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting neurological or oncological pathways .

Properties

IUPAC Name

2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-18(24-9-3-2-5-15(24)22-13)19(26)21-12-14-7-8-20-16(11-14)23-10-4-6-17(23)25/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIRIFORQBCXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives, which are frequently modified to optimize binding affinity, solubility, or metabolic stability. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Potential Target/Application
2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine Methyl (C2), carboxamide-linked pyridine-pyrrolidinone Kinase inhibition (hypothesized)
N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) Imidazo[1,2-a]pyrimidine Acrylamide linker, methoxy-morpholinophenyl group EGFR or BTK kinase inhibition
N-(2-(4-hydroxy-4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (III) Imidazo[1,2-a]pyridine Thiazolidinone ring, hydroxy-methoxyphenyl group Anti-inflammatory or antiviral
N-(2-(4-hydroxy-4-methoxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (IV) Imidazo[1,2-a]pyridine Thiazolidinone ring, tri-substituted phenyl group Enhanced metabolic stability

Key Observations :

Core Structure : While the target compound shares the imidazo[1,2-a]pyridine core with III and IV , compound 3f employs an imidazo[1,2-a]pyrimidine scaffold, which may confer distinct electronic properties and binding interactions.

Substituent Effects: The pyridine-pyrrolidinone group in the target compound likely enhances solubility compared to the thiazolidinone rings in III and IV .

Biological Relevance: Compounds III and IV emphasize phenyl-thiazolidinone modifications for anti-inflammatory applications, whereas the target compound’s pyrrolidinone-pyridine linkage aligns more closely with kinase inhibitor designs (e.g., ALK or JAK inhibitors).

Pharmacokinetic and Pharmacodynamic Insights

Available data on analogs suggest:

  • Solubility: The pyridine-pyrrolidinone group may improve aqueous solubility compared to thiazolidinone derivatives, as seen in compound III’s lower logP values .
  • Metabolic Stability : The absence of labile groups (e.g., acrylamide in 3f ) in the target compound could reduce off-target reactivity and enhance metabolic stability.

Q & A

Q. How can researchers optimize the synthetic route for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with coupling imidazo[1,2-a]pyridine precursors with functionalized pyridine derivatives. Key steps include:
  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC for carboxamide linkage .
  • Heterocyclic ring construction : Employ one-pot reactions with catalysts (e.g., iodine) to form imidazo[1,2-a]pyridine cores .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization (e.g., from ethanol/water) improves yield and purity .
  • Yield optimization : Adjust reaction temperature (60–100°C) and stoichiometry (1.1–1.5 equiv of intermediates) to minimize side products .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C25H25N5O2: 428.2085) with <2 ppm error .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved biological activity?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on interactions between the pyrrolidinone moiety and hydrophobic pockets .
  • QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with activity data to prioritize synthetic targets .
  • Reaction path simulation : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
  • Dose-response validation : Replicate IC50/EC50 measurements using orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Chemical proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates .
  • Kinase profiling : Screen against panels of 100+ kinases to identify selective vs. polypharmacological effects .
  • Transcriptomics : Analyze RNA-seq data post-treatment to map pathway activation (e.g., apoptosis, autophagy) .

Data Analysis and Reporting

Q. What key parameters should be reported in structure-activity relationship (SAR) studies?

  • Methodological Answer : Tabulate data to include:
ParameterExample Metrics
Synthetic yield 45–70% (post-optimization)
Biological potency IC50 (nM) against primary vs. secondary targets
Solubility LogP (calculated: 2.8; experimental: 2.5±0.3)
Metabolic stability t1/2 in human liver microsomes (e.g., 120 min)

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